Methyl 2,3-dioxo-3-phenylpropanoate
Overview
Description
Methyl 2,3-dioxo-3-phenylpropanoate, also known as MDP, is a chemical compound that has been widely used in scientific research. It is a member of the diketone family, which is known for its diverse applications in various fields such as medicine, agriculture, and industry. MDP is a colorless, crystalline substance that is soluble in organic solvents and has a molecular weight of 218.23 g/mol.
Scientific Research Applications
Synthesis and Characterization in Polymer Science
Methyl 2,3-dioxo-3-phenylpropanoate derivatives have been used in the synthesis and characterization of novel chiral polymers. For instance, Dong et al. (2015) synthesized new 3,4-ethylenedioxythiophene (EDOT) derivatives, which were electropolymerized to form chiral electrodes. These electrodes demonstrated the ability to recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers, showcasing their potential in electrochemical applications (Dong et al., 2015).
Applications in Organic Chemistry
In organic chemistry, Methyl 2,3-dioxo-3-phenylpropanoate-related compounds are used in various synthesis processes. For example, Wan et al. (2013) developed a method for meta-C–H arylation and methylation of 3-phenylpropanoic acid using a U-shaped template. This method highlights the compound's role in facilitating novel cross-coupling reactions (Wan et al., 2013).
Photolysis Studies
The compound has also been studied in photolysis research. Tada et al. (1982) investigated the photolysis of cobaloximes containing methyl 2,3-dioxo-3-phenylpropanoate, leading to various phenyl-migrated products. Such studies are crucial in understanding the photochemical behavior of related organic compounds (Tada et al., 1982).
Medical and Biological Research
In the field of medical research, the derivatives of Methyl 2,3-dioxo-3-phenylpropanoate have been explored for their potential in imaging and treatment. Chuan-min (2010) synthesized and evaluated compounds like Methyl-2-(4-(2-fluoroethoxy) benzamido)-3-phenylpropanoate for their applicability in detecting malignant fibrosarcoma, highlighting the compound's role in developing PET imaging agents (Chuan-min, 2010).
properties
IUPAC Name |
methyl 2,3-dioxo-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGMJHPMHFWMBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300625 | |
Record name | Methyl α,β-dioxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dioxo-3-phenylpropanoate | |
CAS RN |
86358-32-9 | |
Record name | Methyl α,β-dioxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86358-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α,β-dioxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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